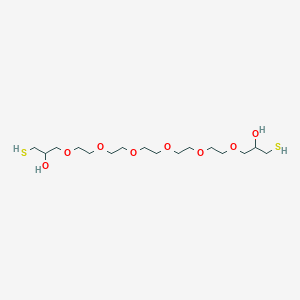
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is a complex organic compound characterized by the presence of multiple sulfanyl (thiol) and ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:
Thiol-ene reaction: This involves the addition of thiol groups to alkenes under UV light or radical initiators.
Etherification: The formation of ether bonds through the reaction of alcohols with alkyl halides or via Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involving the ether groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Catalysts: Acid or base catalysts for etherification reactions.
Major Products
Disulfides: Formed from the oxidation of thiol groups.
Substituted ethers: Resulting from nucleophilic substitution reactions.
科学的研究の応用
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol involves its ability to interact with various molecular targets through its thiol and ether groups. These interactions can lead to the formation of disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions. The compound’s ether groups can also participate in hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane: Lacks the diol groups but has similar thiol and ether functionalities.
4,7,10,13,16,19-Hexaoxadocosane-2,21-diol: Contains ether and diol groups but lacks thiol groups.
Uniqueness
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is unique due to the combination of thiol, ether, and diol groups in a single molecule
特性
CAS番号 |
190068-58-7 |
|---|---|
分子式 |
C16H34O8S2 |
分子量 |
418.6 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[2-(2-hydroxy-3-sulfanylpropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H34O8S2/c17-15(13-25)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-16(18)14-26/h15-18,25-26H,1-14H2 |
InChIキー |
SDGHRJIKUPGEGI-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCC(CS)O)OCCOCCOCC(CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


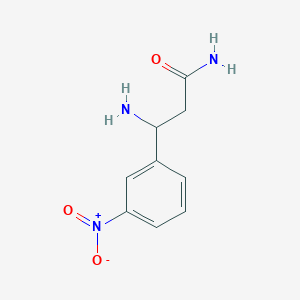
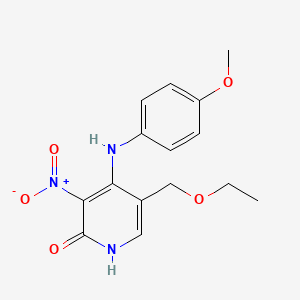

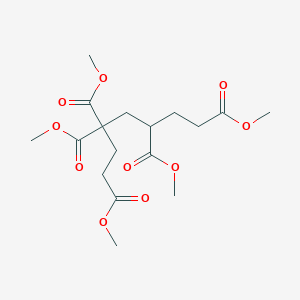

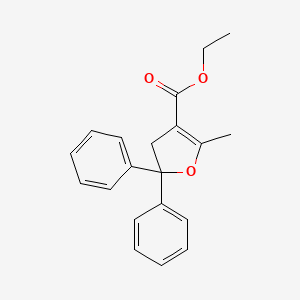
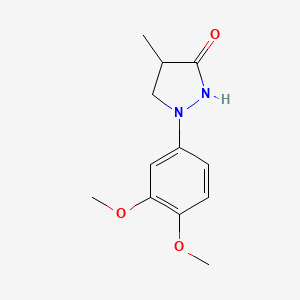
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)


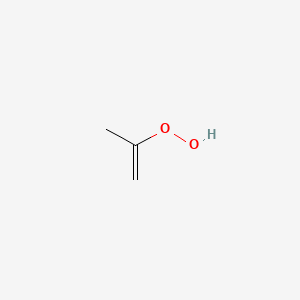
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)

![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
